7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a fused pyrimido-thiazine core. The molecule contains a pyridine substituent at the N-position of the carboxamide group and a methyl group at the 7-position of the tetrahydropyrimidine ring.
Properties
IUPAC Name |
7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-4-3-5-16-12(9)18-13(20)11-7-19-14(21)10(2)6-17-15(19)22-8-11/h3-6,11H,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQREMLMYGIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure
The compound features a unique structural framework that includes a thiazine ring and multiple functional groups. Its molecular formula is , indicating the presence of nitrogen and sulfur, which may contribute to its biological properties.
Preliminary studies suggest that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The thiazine moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of thiazine compounds can inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. For example:
- Bacterial Inhibition : Compounds with structural similarities have been tested against various bacterial strains and exhibited significant antibacterial activity .
Study 1: Anticancer Efficacy
A study conducted on a series of thiazine derivatives showed that the introduction of a pyridine ring enhanced the cytotoxic effects against several cancer cell lines. The study highlighted the importance of functional group positioning in maximizing biological activity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | A431 |
| Compound B | 10 | MCF7 |
| 7-methyl-N-(3-methylpyridin-2-yl)-6-oxo... | 12 | HeLa |
Study 2: Antimicrobial Activity
In another study, the compound's analogs were assessed for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated an effective inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Scientific Research Applications
Research indicates that 7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance:
- Compounds with similar structures have been evaluated for their efficacy against Mycobacterium smegmatis and other bacterial strains. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics like Ciprofloxacin .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Research has demonstrated:
- In vitro studies on cancer cell lines such as HCT-116 and MCF-7 have shown that certain derivatives exhibit cytotoxic effects with IC50 values in the range of 1.9 to 7.52 μg/mL . This indicates a promising avenue for further development in cancer therapeutics.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- For example, it may act as an inhibitor of leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria and cancer cells .
Case Studies
Several case studies highlight the applications of this compound in therapeutic contexts:
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Antiradical Activity
- 6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazines : A 2022 study evaluated 29 derivatives for DPPH radical scavenging activity. At 5 mM, most showed moderate activity, with IC50 values ranging from 10–50 μM. Substituents like nitro groups enhanced activity, while bulky aryl groups reduced efficacy .
- The pyridine substituent may influence electron distribution, altering radical scavenging efficiency .
Crystallographic and Conformational Analysis
- Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo-pyrimidine-6-carboxylate : X-ray studies revealed a puckered pyrimidine ring (flattened boat conformation) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. Hydrogen bonding (C–H···O) stabilizes the crystal lattice .
- Target Compound : The tetrahydropyrimido-thiazine core likely adopts a similar puckered conformation, as observed in related fused heterocycles. However, the absence of crystallographic data for the target compound limits direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
